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Compound of Interest

Compound Name: 4-Amino-2,6-dichloropyrimidine

Cat. No.: B161716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Amino-2,6-dichloropyrimidine (CAS No: 10132-07-7), a key intermediate in pharmaceutical

and agrochemical synthesis.[1] The following sections present tabulated spectroscopic data

(NMR, IR, MS) and detailed experimental protocols for the characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-Amino-2,6-
dichloropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 4-Amino-2,6-dichloropyrimidine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.5-7.0 Broad Singlet 2H -NH₂

~6.3 Singlet 1H H-5

Note: Predicted values based on analysis of similar pyrimidine derivatives. The broadness of

the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.
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Table 2: ¹³C NMR Spectral Data of 4-Amino-2,6-dichloropyrimidine

Chemical Shift (δ) ppm Assignment

~163 C-4

~158 C-2, C-6

~103 C-5

Note: Predicted values based on the analysis of structurally related compounds like 4,6-

dichloropyrimidine and other substituted pyrimidines.[2][3][4]

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of 4-Amino-2,6-dichloropyrimidine

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Medium, Sharp (doublet)

N-H stretching (asymmetric

and symmetric) of primary

amine

~1640 Strong N-H bending (scissoring)

~1570 Strong
C=N stretching (pyrimidine

ring)

~1450 Strong
C=C stretching (pyrimidine

ring)

~1250 Medium C-N stretching

~800 Strong C-Cl stretching

~750 Strong Ring bending

Note: Data is a composite from available spectra and typical values for functional groups.[5][6]

[7]
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 4-Amino-2,6-dichloropyrimidine

m/z Relative Intensity (%) Assignment

163 High [M]⁺ (with ³⁵Cl, ³⁵Cl)

165 Moderate [M+2]⁺ (with ³⁵Cl, ³⁷Cl)

167 Low [M+4]⁺ (with ³⁷Cl, ³⁷Cl)

128 Moderate [M-Cl]⁺

101 Moderate [M-Cl, HCN]⁺

75 High [C₂HClN]⁺

Note: Predicted fragmentation pattern based on the presence of two chlorine atoms and an

amino group on a pyrimidine ring. The isotopic pattern of the molecular ion is a key identifier for

compounds containing two chlorine atoms.[8]

Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
2.1.1. Sample Preparation

Weigh approximately 10-20 mg of 4-Amino-2,6-dichloropyrimidine.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as

Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is crucial as the

compound has limited solubility in less polar organic solvents.

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition
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Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of

0-12 ppm is typically sufficient.

Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition

Tune the probe for ¹³C frequency.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width

of 0-200 ppm is generally appropriate.

Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024

or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (ATR-FTIR) Attenuated Total Reflectance (ATR) is a convenient

method for solid samples.[9][10][11]

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of powdered 4-Amino-2,6-dichloropyrimidine onto the center of the

ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

2.2.2. Data Acquisition

Collect a background spectrum of the empty, clean ATR crystal.
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Collect the sample spectrum. A typical spectral range is 4000-650 cm⁻¹ with a resolution of 4

cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.[9]

The software will automatically ratio the sample spectrum to the background spectrum to

generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
2.3.1. Sample Preparation (GC-MS)

Prepare a stock solution of 4-Amino-2,6-dichloropyrimidine in a volatile organic solvent

such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Perform serial dilutions to prepare working solutions in the µg/mL range.

2.3.2. GC-MS Analysis

Gas Chromatography (GC) Conditions:

Injector: Splitless mode, temperature set to ~250 °C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is

suitable.

Oven Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp

at a rate of 10-20 °C/min to a final temperature of ~280-300 °C and hold for several

minutes.[12][13]

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: A mass range of m/z 40-300 is appropriate to detect the molecular ion and

expected fragments.
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Source Temperature: ~230 °C.[13]

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Amino-2,6-dichloropyrimidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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